O,O-Diethyl

Agrochemical Synthesis Reagent Handling Physicochemical Properties

Choose O,O-Diethyl thiophosphate ammonium salt (CAS 5871-16-9) for superior solubility and stability in aqueous systems compared to sodium or potassium salts. Critical nucleophilic reagent for precise S-alkylation in phosphorothioate/dithioate synthesis and cholinesterase inhibitor SAR studies. Also serves as key intermediate for agrochemical fungicides and as DETP analytical standard for OP pesticide exposure monitoring. Avoid generic substitution risks—this ammonium salt ensures reproducible reaction kinetics and high-purity downstream products.

Molecular Formula C4H14NO3PS
Molecular Weight 187.2 g/mol
CAS No. 5871-16-9
Cat. No. B143393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Diethyl
CAS5871-16-9
SynonymsPhosphorothioic Acid O,O-Diethyl Ester Ammonium Salt;  _x000B_Ammonium Ethyl Phosphorothioate;  Phosphorothioic Acid O,O-Diethyl Ester Ammonium Salt;  Ammonium O,O-Diethyl Phosphorothioate;  Ammonium O,O-Diethyl Thiophosphate; 
Molecular FormulaC4H14NO3PS
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCCOP(=S)([O-])OCC.[NH4+]
InChIInChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3
InChIKeyIBGKZCJDWXXWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O-Diethyl Thiophosphate Ammonium Salt (CAS 5871-16-9): An Essential Organophosphorus Intermediate for Agrochemical Synthesis


O,O-Diethyl thiophosphate ammonium salt (CAS 5871-16-9), with the molecular formula C4H14NO3PS and a molecular weight of 187.20 g/mol, is a thiophosphate derivative belonging to the broad class of organophosphorus compounds . This compound is characterized by its ammonium counterion, which distinguishes it from other thiophosphate salts and confers unique physicochemical properties. It is primarily utilized as a chemical intermediate in organic synthesis, particularly for the creation of novel phosphorothioates and phosphorodithioates, which are often explored for their cholinesterase inhibition properties . Its fundamental role as a nucleophilic reagent and its status as a key metabolite of many organophosphorus pesticides underscore its importance in both synthetic chemistry and environmental monitoring .

Why Generic Thiophosphate Salt Substitution Fails for O,O-Diethyl Thiophosphate Ammonium Salt (CAS 5871-16-9)


Substituting O,O-diethyl thiophosphate ammonium salt (CAS 5871-16-9) with its sodium (CAS 5852-63-1) or potassium (CAS 5871-17-0) salt analogs is not a straightforward exchange due to significant differences in physical and chemical behavior [1]. The ammonium counterion is specifically noted for enhancing the compound's solubility and stability in aqueous systems, a property that directly influences its handling, storage, and reactivity profile in synthetic applications [2]. For instance, the ammonium salt form improves storage properties and is often shipped under specific conditions (e.g., dry ice) to maintain integrity, which is not necessarily the case for other salts . This fundamental difference in counterion chemistry can lead to variations in reaction kinetics, yield, and the purity of downstream phosphorothioate products, making generic substitution a potential risk in validated synthetic or analytical workflows [1].

Quantitative Evidence Guide: Differentiating O,O-Diethyl Thiophosphate Ammonium Salt (CAS 5871-16-9) from Analogous Salts


Enhanced Aqueous Solubility and Stability Profile of O,O-Diethyl Thiophosphate Ammonium Salt

The ammonium salt form of O,O-diethyl thiophosphate (CAS 5871-16-9) offers a key advantage in aqueous solubility and handling compared to its sodium (CAS 5852-63-1) and potassium (CAS 5871-17-0) counterparts . This property is crucial for applications requiring homogeneous reaction conditions in aqueous or polar solvent systems .

Agrochemical Synthesis Reagent Handling Physicochemical Properties

Consistent Regioselectivity in S-Alkylation for Phosphorothioate Synthesis Using Ammonium Salt

In the synthesis of phosphorothioates via nucleophilic substitution, the ammonium O,O'-diethyl thiophosphate reagent demonstrates exclusive S-alkylation regioselectivity when reacted with benzyl halides and tosylates [1]. This outcome is consistent across a range of solvents, providing a predictable and controlled synthetic route to desired S-alkylated products [1].

Synthetic Chemistry Nucleophilic Substitution Phosphorothioate Synthesis

Validated Purity and Controlled Storage for Sensitive Research Applications

Commercially available O,O-diethyl thiophosphate ammonium salt (CAS 5871-16-9) is supplied with a validated purity of 98% or higher [1]. This level of purity is critical for its use as a precursor in sensitive biochemical assays or as an analytical standard . Furthermore, its specific storage requirement of -20°C is a crucial specification for maintaining stability and preventing degradation .

Analytical Standard Biochemical Research Reagent Quality Control

Role as a Key Environmental Metabolite of Organophosphorus Pesticides

O,O-Diethyl thiophosphate (DETP) is recognized as one of the most frequently identified metabolites of organophosphorus (OP) pesticides in environmental and biological samples . Its detection and quantification are critical for assessing human and environmental exposure to this widely used class of pesticides . This role establishes CAS 5871-16-9 (as a standard for the metabolite) as an essential tool in analytical toxicology and environmental science, differentiating it from other thiophosphate salts that may not serve as a direct biomarker .

Environmental Monitoring Toxicology Metabolite Analysis

Key Industrial and Research Application Scenarios for O,O-Diethyl Thiophosphate Ammonium Salt (CAS 5871-16-9)


Synthesis of Novel Phosphorothioates and Phosphorodithioates as Potential Cholinesterase Inhibitors

O,O-Diethyl thiophosphate ammonium salt serves as a critical nucleophilic reagent for the synthesis of diverse phosphorothioates and phosphorodithioates . Its predictable and exclusive S-alkylation reactivity, as demonstrated in studies with benzyl halides, allows for the precise and efficient creation of compound libraries for structure-activity relationship (SAR) studies targeting cholinesterase enzymes [1].

Agrochemical Intermediate for Pesticide Production

This compound is a key intermediate in the manufacture of specific agrochemicals, notably serving as a precursor for the fungicide rice blast control agent . Its high purity and defined handling properties support the reliable and scalable production of these commercial pesticide formulations [1].

Analytical Standard for Environmental and Biological Monitoring

Given its status as a primary metabolite (DETP) of many organophosphorus pesticides, O,O-diethyl thiophosphate ammonium salt is an indispensable analytical standard . It is used in environmental and clinical laboratories to develop and validate LC-MS/MS or GC-MS methods for the quantification of human and environmental exposure to OP pesticides, ensuring accurate risk assessment and regulatory compliance .

Technical Documentation Hub

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